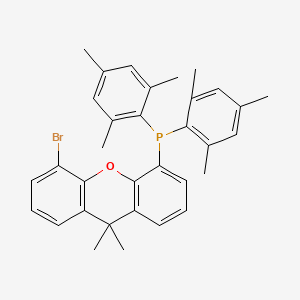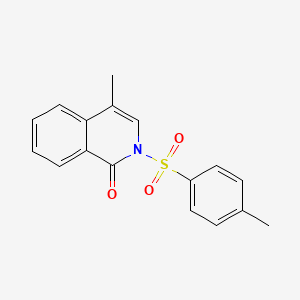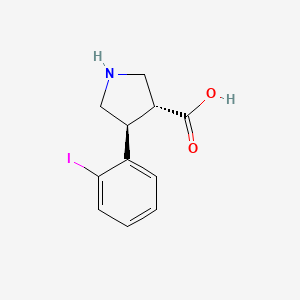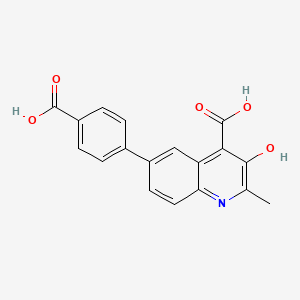
6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a carboxyphenyl group and additional carboxylic acid and hydroxyl functional groups. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Carboxyphenyl Group: The carboxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-carboxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Functional Group Modifications: The hydroxyl and carboxylic acid groups can be introduced through subsequent reactions, such as hydroxylation and carboxylation, using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Formation of quinoline-4,6-dicarboxylic acid derivatives
Reduction: Formation of quinoline-4,6-dimethanol derivatives
Substitution: Formation of nitro or halogenated quinoline derivatives
科学的研究の応用
6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the carboxyphenyl and hydroxyl groups, resulting in different chemical and biological properties.
6-Hydroxyquinoline: Lacks the carboxyphenyl and additional carboxylic acid groups, leading to different reactivity and applications.
4-Carboxyphenylboronic acid: Contains a carboxyphenyl group but lacks the quinoline core, resulting in different chemical behavior and uses.
Uniqueness
6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxyphenyl and quinoline moieties allows for versatile applications in various fields of research and industry.
特性
CAS番号 |
106077-37-6 |
|---|---|
分子式 |
C18H13NO5 |
分子量 |
323.3 g/mol |
IUPAC名 |
6-(4-carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H13NO5/c1-9-16(20)15(18(23)24)13-8-12(6-7-14(13)19-9)10-2-4-11(5-3-10)17(21)22/h2-8,20H,1H3,(H,21,22)(H,23,24) |
InChIキー |
IVCSTISPGJXCCM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)C3=CC=C(C=C3)C(=O)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
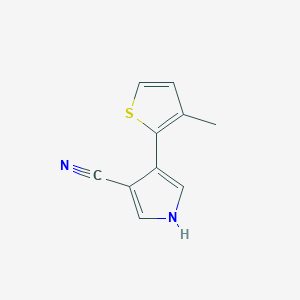
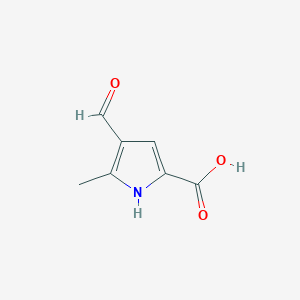

![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)
![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)
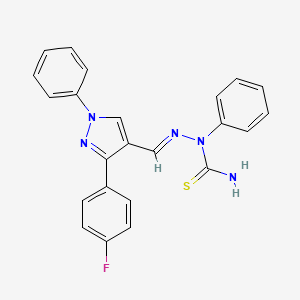
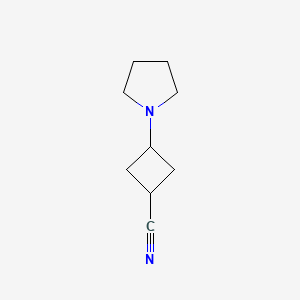
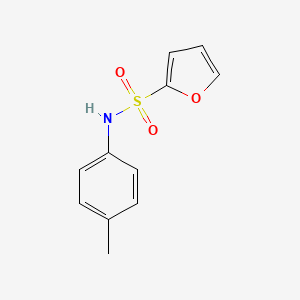
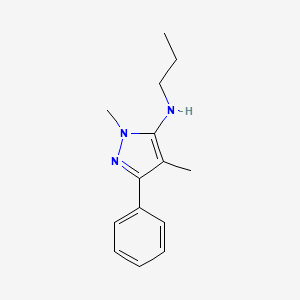
![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
